Co 101244 hydrochloride

描述

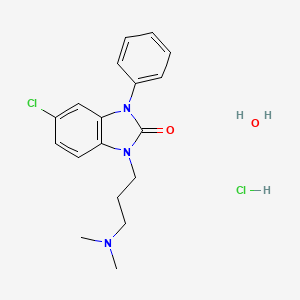

Co 101244 hydrochloride, also known as PD 174494 or Ro 63-1908, is a novel, potent, and selective antagonist of GluN2B (formerly NR2B)-containing NMDA receptors . It displays neuroprotective effects in vivo and in vitro .

Molecular Structure Analysis

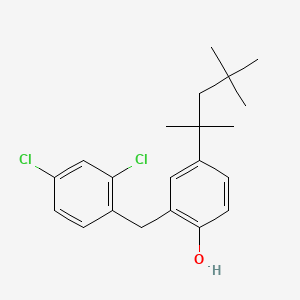

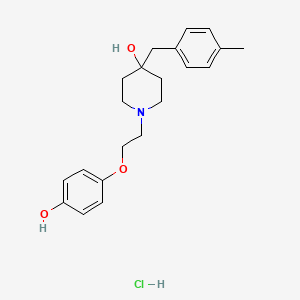

The chemical name for Co 101244 hydrochloride is 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride . Its molecular formula is C21H27NO3.HCl, and it has a molecular weight of 377.91 .Physical And Chemical Properties Analysis

Co 101244 hydrochloride is a solid substance with a light yellow to yellow color . It is soluble to 100 mM in water and to 50 mM in DMSO . It should be stored at +4°C, sealed, and away from moisture .科学研究应用

1. Compatibility with Supercritical Carbon Dioxide

Co 101244 hydrochloride has been studied in the context of its compatibility with supercritical carbon dioxide (CO2) as an alternative solvent in precision cleaning processes. Research by Russick, Poulter, Adkins, and Sorensen (1996) investigated the corrosive effects of supercritical CO2 and various cosolvents on metals, including Co 101244 hydrochloride. They found that certain metal alloys, including Co 101244 hydrochloride, showed compatibility with supercritical CO2 in different environments, barring a few exceptions. This research is significant in exploring environmentally friendly cleaning processes in industrial and governmental applications (Russick, Poulter, Adkins & Sorensen, 1996).

2. Electrocatalytic Properties

Research into the electrocatalytic properties of cobalt oxides, which include Co 101244 hydrochloride, has revealed their effectiveness in the electrochemical oxidation of water. Bajdich, García-Mota, Vojvodić, Nørskov, and Bell (2013) focused on the oxygen evolution reaction (OER) on cobalt oxide surfaces. They discovered that specific surfaces of β-CoOOH, which could potentially include Co 101244 hydrochloride, showed high activity characterized by lower overpotentials. This finding is pivotal in enhancing the efficiency of electrocatalytic processes in industrial applications (Bajdich, García-Mota, Vojvodić, Nørskov & Bell, 2013).

3. Photocatalytic Applications

The photocatalytic properties of cobalt-based compounds, potentially including Co 101244 hydrochloride, have been explored for environmental applications. Chen,Zhou, Zhang, and Ding (2019) investigated the use of Co/BiVO4 composites in the degradation of tetracycline hydrochloride, demonstrating significant efficiency. This research highlights the potential of Co 101244 hydrochloride in photocatalytic processes, particularly in the degradation of harmful substances in water treatment and environmental remediation (Chen, Zhou, Zhang & Ding, 2019).

4. Gas Adsorption and Separation

Co 101244 hydrochloride's potential in gas adsorption and separation has been investigated. Research by Munusamy, Sethia, Patil, Rallapalli, Somani, and Bajaj (2012) on MIL-101(Cr) demonstrated significant adsorption capacities for various gases, including CO2. The findings suggest the potential application of Co 101244 hydrochloride in gas separation technologies, particularly for CO2 capture and storage, contributing to efforts in greenhouse gas reduction and air purification (Munusamy, Sethia, Patil, Rallapalli, Somani & Bajaj, 2012).

安全和危害

属性

IUPAC Name |

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZHKKSIDENAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Co 101244 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。